(6-morpholin-4-ylpyridin-2-yl)methanamine
Description
Properties
IUPAC Name |
(6-morpholin-4-ylpyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-8-9-2-1-3-10(12-9)13-4-6-14-7-5-13/h1-3H,4-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKWUCQBVPZBBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594498 | |
| Record name | 1-[6-(Morpholin-4-yl)pyridin-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868755-52-6 | |
| Record name | 1-[6-(Morpholin-4-yl)pyridin-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [6-(morpholin-4-yl)pyridin-2-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Reactivity of 6 Morpholin 4 Ylpyridin 2 Yl Methanamine
Development of Novel Synthetic Routes
The synthesis of substituted pyridines, such as (6-morpholin-4-ylpyridin-2-yl)methanamine, is a significant area of focus in medicinal and organic chemistry. The development of novel synthetic routes is driven by the need for efficiency, selectivity, and the ability to generate diverse molecular scaffolds.
Direct Amination Approaches
Direct amination of the pyridine (B92270) ring represents a highly efficient strategy for installing amino groups. For pyridines lacking an activating group, direct C-H amination is challenging. However, the synthesis of 2-aminopyridines can be effectively achieved from pyridine N-oxide precursors. This method involves the activation of the pyridine N-oxide with an agent like tosyl anhydride (B1165640) (Ts₂O), which makes the C2 and C4 positions susceptible to nucleophilic attack. researchgate.net
A general one-pot procedure converts pyridine N-oxides to 2-aminopyridines using Ts₂O and tert-butylamine, followed by deprotection. researchgate.net This approach offers high yields and excellent regioselectivity for the 2-position. researchgate.net In the context of synthesizing this compound, this strategy could be applied to a precursor such as 4-(2-(azidomethyl)pyridin-6-yl)morpholine, where the azide (B81097) is subsequently reduced. Another instance of direct amination in the pyridine series has been observed when acceptor groups are present in the molecule, facilitating the introduction of an amino group. researchgate.net For example, the reaction of 2-nitro-3-azidopyridine with ammonium (B1175870) hydroxide (B78521) leads to the formation of 2-nitro-3,6-diaminopyridine, demonstrating direct amination at the 6-position. researchgate.net
Multi-Step Synthesis Strategies
Multi-step synthesis provides a reliable, albeit longer, pathway to complex molecules, allowing for the careful and controlled introduction of functional groups. The synthesis of this compound can be envisioned through a convergent multi-step approach. A common strategy involves the construction of the substituted pyridine core first, followed by the introduction of the aminomethyl group.
For instance, a synthetic sequence could begin with the nucleophilic aromatic substitution of a dihalopyridine, such as 2,6-dichloropyridine (B45657), with morpholine (B109124) to yield 4-(6-chloropyridin-2-yl)morpholine. The remaining chloro-substituent can then be converted to the aminomethyl group through various methods, such as a Sonogashira coupling followed by reduction, or through a cyanation reaction followed by reduction of the nitrile to the primary amine. The implementation of automated multi-step flow synthesis is becoming increasingly important for transitioning such laboratory-scale syntheses into reliable industrial processes. researchgate.net
A representative multi-step synthesis of a related morpholinyl-pyridone derivative involved a three-step process including rearrangement, condensation, and nucleophilic substitution. researchgate.net This highlights the versatility of sequential reactions in building such heterocyclic systems. researchgate.net
Multi-Component Reaction Pathways
Multi-component reactions (MCRs) are highly valued in drug discovery and synthetic chemistry for their efficiency, as they combine three or more reagents in a single pot to form a complex product, saving time and resources. nih.gov While a specific MCR for this compound is not prominently documented, established MCRs for pyridine synthesis could be adapted.
The Hantzsch pyrrole (B145914) synthesis, a type of MCR, has been used to prepare complex molecules like the anticancer drug pemetrexed (B1662193) disodium. nih.gov Similarly, the Doebner reaction, another MCR, is employed in the synthesis of Brequinar, an immunosuppressant. nih.gov These reactions demonstrate the power of MCRs in constructing heterocyclic cores. A four-component Ugi reaction, which combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form a bis-amide, is another powerful tool in this domain. nih.gov The development of a novel MCR involving a morpholine-containing building block, a suitable pyridine precursor, and an aminomethyl synthon could provide a rapid and convergent route to the target molecule.
| Multi-Component Reaction | Components | Product Type | Potential Application |
| Hantzsch Synthesis | Aldehyde, β-ketoester (x2), Ammonia | Dihydropyridine | Formation of a substituted pyridine core. |
| Doebner Reaction | Aromatic aldehyde, Aniline, Pyruvic acid | Quinolone-4-carboxylic acid | Synthesis of related fused pyridine systems. nih.gov |
| Ugi Reaction | Amine, Carbonyl, Isocyanide, Carboxylic Acid | α-acylamino amide | Rapid generation of diverse, complex structures. nih.gov |
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has become a valuable technique for accelerating organic reactions, often leading to higher yields, shorter reaction times, and improved purity of products compared to conventional heating methods. mdpi.commdpi.com This technology has been successfully applied to the synthesis of various nitrogen-containing heterocycles.
For example, the synthesis of morpholine-containing chalcones was achieved in 1-2 minutes at 80°C under microwave irradiation, a significant improvement over conventional methods. mdpi.com Similarly, highly functionalized pyridine derivatives have been prepared through microwave-assisted [4+2] cycloaddition reactions, resulting in higher yields than traditional syntheses. mdpi.com A rapid, microwave-assisted, eco-friendly protocol has also been developed for synthesizing complex pyridine derivatives in excellent yields. researchgate.net The synthesis of quinazolin-4-one derivatives has also been expedited using microwave irradiation, affording the desired products in just 3 minutes. asianpubs.org These examples strongly suggest that a microwave-assisted approach could be highly effective for the synthesis of this compound, particularly in the key bond-forming steps like the coupling of morpholine to the pyridine ring or the introduction of the side chain.
| Reaction Type | Conventional Time | Microwave Time | Yield Improvement | Reference |
| Chalcone (B49325) Synthesis | Several hours | 1-2 minutes | Often significant | mdpi.com |
| Pyridine Synthesis | Hours to days | 1-4 minutes | Yes | mdpi.com |
| Quinazolinone Synthesis | Not specified | 3 minutes | Not specified | asianpubs.org |
Regioselective Synthesis Considerations
Regioselectivity is a critical consideration in the synthesis of multi-substituted aromatic compounds like this compound. The challenge lies in controlling the precise position of substitution on the pyridine ring. The inherent electronic properties of the pyridine ring, with its electron-deficient character, direct nucleophilic attack primarily to the C2, C4, and C6 positions.
The synthesis of 2-substituted pyridines can be achieved with high regioselectivity by modifying reaction conditions. For instance, the reaction of pyridine N-oxides with benzynes can be directed to afford 2-substituted pyridines by altering the conditions from those that typically yield 3-substituted products. rsc.org The presence of directing groups on the pyridine ring can also control the position of incoming substituents. In the synthesis of the target compound, starting with a 2,6-disubstituted pyridine precursor is a common strategy to ensure the correct regiochemistry. For example, using 2-chloro-6-methylpyridine (B94459) allows for the selective introduction of the morpholine at the 2-position (or vice versa), followed by functionalization of the methyl group into the required aminomethyl side chain.
Use of Precursors and Intermediate Compounds
The selection of appropriate precursors and the isolation of key intermediates are fundamental to a successful synthesis. For this compound, several key precursors can be identified. Morpholine itself is a widely used secondary amine in organic synthesis. researchgate.net
Reactivity of (6-(Chloromethyl)pyridin-2-yl)methanamine (B14045692) Analogs in Synthesis
The synthesis of this compound can be strategically achieved through the utilization of (6-(chloromethyl)pyridin-2-yl)methanamine analogs. These analogs serve as crucial intermediates, wherein the chloromethyl group provides a reactive site for nucleophilic substitution. A common synthetic route involves the reaction of a suitably protected (6-(chloromethyl)pyridin-2-yl)methanamine with morpholine. The protection of the primary amine, often with a group like tert-butoxycarbonyl (Boc), is essential to prevent self-reaction and ensure selective substitution at the chloromethyl position.
The synthesis of the precursor, a (6-(chloromethyl)pyridin-2-yl)methanamine analog, can be accomplished through various methods. One approach involves the Friedel-Crafts acylation of a substituted pyridine, followed by reduction and chlorination. For instance, 2-methylpyridine (B31789) can undergo acylation to yield 2-methyl-6-acetylpyridine, which is then reduced to the corresponding alcohol and subsequently chlorinated to provide 2-methyl-6-(chloromethyl)pyridine hydrochloride. google.com Alternatively, direct chloromethylation of a pyridine derivative can be employed. smolecule.com The choice of the chlorinating agent is critical; while thionyl chloride is effective, it can lead to over-chlorination, necessitating the use of milder reagents like a cyanuric chloride•DMF adduct for improved selectivity. mdpi.com
A proposed synthetic scheme for this compound is outlined below:
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 2-Picoline | 1. Acylating agent, Catalyst (Friedel-Crafts) 2. Reducing agent (e.g., NaBH4) 3. Chlorinating agent (e.g., SOCl2) | 2-(Chloromethyl)-6-methylpyridine |
| 2 | 2-(Chloromethyl)-6-methylpyridine | 1. N-Bromosuccinimide (NBS), Radical initiator 2. Amine source (e.g., NH3) | (6-(Chloromethyl)pyridin-2-yl)methanamine |
| 3 | (6-(Chloromethyl)pyridin-2-yl)methanamine | Morpholine, Base (e.g., K2CO3), Solvent (e.g., DMF) | This compound |
Exploration of Chemical Reactivity Profiles
The chemical character of this compound is defined by the interplay of its constituent functional groups: the primary aminomethyl group, the morpholino substituent, and the pyridine ring.
Nucleophilic Substitution Reactions
The primary amine of this compound is a potent nucleophile, readily participating in substitution reactions with a variety of electrophiles. For example, it can react with alkyl halides to form secondary and tertiary amines, or with epoxides to yield amino alcohols. This reactivity allows for the facile introduction of diverse structural motifs, making it a valuable scaffold in medicinal chemistry and materials science.
Reductive Amination Processes
Reductive amination provides a versatile method for the formation of new carbon-nitrogen bonds. pku.edu.cn this compound can be synthesized via the reductive amination of 6-morpholinopyridine-2-carboxaldehyde with a suitable nitrogen source, such as ammonia, in the presence of a reducing agent like sodium borohydride. researchgate.net Conversely, the primary amine of the title compound can itself react with aldehydes and ketones to form an intermediate imine, which is then reduced in situ to afford a secondary amine. This process is a cornerstone of amine synthesis due to its high efficiency and broad substrate scope. pku.edu.cnresearchgate.net
Electrophilic Substitution on the Pyridine Moiety
The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution compared to benzene, a characteristic of six-membered heterocyclic compounds. youtube.com The directing influence of the substituents is a critical consideration. The morpholino group, being an amino ether, is an activating ortho-, para-director. Conversely, the aminomethyl group is also generally considered an activating ortho-, para-director. However, the pyridine nitrogen itself is a strong deactivating group, directing electrophiles to the meta position (C3 and C5). masterorganicchemistry.comlibretexts.org The interplay of these electronic effects suggests that electrophilic substitution, if it occurs, would likely favor the C3 and C5 positions of the pyridine ring. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com
Acylation Reactions
The primary amine of this compound readily undergoes acylation with acyl halides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form stable amide derivatives. This reaction is fundamental for the introduction of a wide array of functional groups and for the synthesis of biologically active molecules. The resulting amides often exhibit different physicochemical properties compared to the parent amine.
| Acylating Agent | Product Type |
| Acetyl chloride | N-acetyl derivative |
| Benzoyl chloride | N-benzoyl derivative |
| Acetic anhydride | N-acetyl derivative |
Formation of Salt Derivatives
The presence of basic nitrogen atoms in the morpholine ring, the primary amine, and the pyridine ring allows this compound to readily form salts with various acids. The formation of hydrochloride or dihydrochloride (B599025) salts is common and can improve the compound's solubility and stability. bldpharm.com The formation of an ion-pair complex with reagents like sodium tetraphenylborate (B1193919) is also a possibility, a technique used to characterize and isolate other complex amine-containing molecules. mdpi.com The pKa values of the conjugate acids of the various nitrogen atoms will determine the ease of protonation and the stability of the resulting salts.
| Acid | Salt Product |
| Hydrochloric acid | This compound hydrochloride/dihydrochloride |
| Sulfuric acid | This compound sulfate |
| Acetic acid | This compound acetate |
Catalytic Approaches in Synthesis
Modern synthetic strategies for constructing highly substituted pyridine rings, such as the one in this compound, heavily rely on catalytic methods. These approaches offer high efficiency, selectivity, and functional group tolerance compared to classical condensation reactions.
Metal-catalyzed cross-coupling reactions are indispensable for the modular synthesis of pyridine derivatives. The construction of the this compound backbone can be envisioned through the strategic formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds on a pre-functionalized pyridine core.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a primary method for forming the C-N bond between the pyridine ring and the morpholine moiety. Starting from a 6-halopyridine derivative (e.g., 6-chloro- or 6-bromopyridin-2-yl)methanamine, coupling with morpholine in the presence of a palladium catalyst and a suitable base can yield the desired product. The efficiency of this transformation can be sensitive to the steric bulk of substituents on the pyridine ring. For instance, increasing the steric hindrance near the reaction site has been shown to sharply reduce the yield of the Buchwald-Hartwig coupling step in the synthesis of similar substituted aminopyridines. chemrxiv.org
Suzuki-Miyaura Coupling: While not directly applicable for the final C-N bond formation with morpholine, the Suzuki-Miyaura reaction is crucial for building the substituted pyridine framework itself or for introducing other carbon-based substituents. For example, a dihalopyridine could be selectively functionalized. The reaction of 2,6-dichloropyridine with an arylboronic acid often proceeds with high regioselectivity, with the initial coupling occurring at the more sterically hindered 2-position due to electronic effects. researchgate.net This principle could be applied in a multi-step synthesis. Palladium catalysts, such as those derived from Pd(OAc)₂ or Pd₂(dba)₃, are commonly employed. researchgate.netorganic-chemistry.org
Copper-Catalyzed Reactions: Copper catalysis offers a complementary approach for C-N bond formation. nih.gov A cascade reaction involving a copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime O-pentafluorobenzoate can lead to highly substituted pyridines. nih.govorganic-chemistry.org This modular method proceeds under mild, neutral conditions, tolerating a wide array of functional groups. organic-chemistry.org
A general representation of a key synthetic step, the Buchwald-Hartwig amination, is shown below:

The success of metal-catalyzed coupling reactions is critically dependent on the choice of ligand coordinated to the metal center. The ligand stabilizes the metal, modulates its reactivity, and influences the selectivity and efficiency of the catalytic cycle.
Phosphine (B1218219) Ligands: Bulky, electron-rich phosphine ligands are highly effective for many cross-coupling reactions. For example, X-Phos is a well-known ligand used in combination with Pd₂(dba)₃ for mild Negishi cross-coupling of 2-heterocyclic organozinc reagents with aryl chlorides, yielding 2-aryl-substituted pyridines in high yields. organic-chemistry.org In the context of Buchwald-Hartwig amination for synthesizing sterically hindered aminopyridines, the choice of ligand is crucial to overcome low yields. chemrxiv.org
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful ligands for stabilizing metal catalysts and promoting high catalytic turnover. Exceptionally bulky NHC ligands have been developed for Suzuki-Miyaura coupling reactions, demonstrating their utility in creating sterically congested C-C bonds. researchgate.net
Specialized Ligand Systems: In some cases, specialized ligands are designed to achieve specific outcomes. For instance, the ligand N,N,N′,N′-tetra(diphenylphosphinomethyl)pyridine-2,6-diamine has been used with a palladium precursor for copper-free Sonogashira coupling reactions in water, highlighting the move towards greener and more efficient catalytic systems. researchgate.net The design of ligands that allow for reactions in aqueous media is a significant area of development. researchgate.net
| Catalyst/Ligand System | Reaction Type | Substrates | Key Features |
| Pd₂(dba)₃ / X-Phos | Negishi Coupling | 2-Heterocyclic organozinc reagents, Aryl chlorides | Mild conditions, high yields for 2-arylpyridines. organic-chemistry.org |
| Pd(OAc)₂ / Phosphine Ligands | Buchwald-Hartwig Amination | Halopyridines, Amines | Crucial for C-N bond formation; yield sensitive to sterics. chemrxiv.org |
| Cu(I) salt / Secondary Amine | Condensation | O-acetyl ketoximes, α,β-unsaturated aldehydes | Synergistic catalysis for modular pyridine synthesis. organic-chemistry.org |
| PdCl₂(dppf) | Suzuki-Miyaura Coupling | Dihalopyrazines, Indole derivatives | Used in multi-step synthesis of complex heterocyclic systems. mdpi.com |
Optimization of Reaction Conditions and Process Development
To translate a synthetic route from laboratory scale to practical application, rigorous optimization of reaction conditions is necessary. This involves a systematic study of various parameters to maximize yield and purity while ensuring economic and environmental viability.
The choice of solvent can profoundly impact reaction rates, selectivity, and even the feasibility of a reaction.
In the synthesis of pyridopyrimidines, a related heterocyclic system, solvents such as DMSO, THF, acetone, chloroform, and DMF were screened, with toluene (B28343) being identified as the optimal choice for improving product yield in a specific Ni-doped TiO₂ nanoparticle-catalyzed reaction. rsc.org
For Suzuki-Miyaura reactions, the use of aqueous media is becoming more common, driven by green chemistry principles. researchgate.net The development of catalysts and ligands that are stable and active in water is a key research focus.
Some modern synthetic methods aim for solvent-free conditions, which offers significant environmental and economic advantages. rsc.orgconicet.gov.ar For example, a solvent-free Hantzsch-like condensation using a Wells-Dawson heteropolyacid catalyst has been shown to be highly efficient for preparing functionalized pyridines. conicet.gov.ar
Fine-tuning temperature and the molar ratios of reactants is a critical aspect of process development.
Temperature: In a study on the synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides, the reaction was initially performed at 60 °C. researchgate.net Temperature control is also vital in selective coupling reactions; for instance, a Suzuki-Miyaura coupling to produce a bis-indole alkoxypyrazine required careful temperature control at 50 °C to achieve good yields and selectivity. mdpi.com
Stoichiometric Ratio: The optimization of reactant stoichiometry is essential for maximizing conversion and minimizing waste. In the synthesis of pyridine-2-yl ureas, reducing the amount of dimethylcyanamide (B106446) from a 10-fold excess to 1.5 equivalents was found to be optimal for achieving almost full conversion of the starting pyridine N-oxide. researchgate.net Similarly, the amount of acid catalyst was optimized, with catalytic amounts leading to slower conversion compared to stoichiometric amounts. researchgate.net
Maximizing the yield of the desired product while maintaining high purity is the ultimate goal of synthetic optimization.
Catalyst and Ligand Selection: As discussed, the choice of the metal catalyst and its associated ligand is paramount. The development of more active and selective catalysts can directly lead to higher yields and fewer byproducts, simplifying purification. chemrxiv.org For instance, switching from a direct thermal reaction to a palladium-catalyzed Buchwald-Hartwig method can significantly improve outcomes, although challenges with sterically hindered substrates may remain. chemrxiv.org
Green Chemistry Approaches: The adoption of principles of green chemistry, such as using solvent-free conditions or reusable catalysts, can lead to cleaner reaction profiles and easier product isolation. rsc.orgconicet.gov.ar The use of solid-supported or heteropolyacid catalysts, which can be easily filtered off after the reaction, simplifies purification and allows for catalyst recycling. conicet.gov.ar
| Parameter | Observation/Strategy | Example Context |
| Solvent | Toluene preferred over DMSO, THF, acetone, etc., for higher yield. | Ni-catalyzed synthesis of pyridopyrimidines. rsc.org |
| Temperature | Careful control at 50 °C required for selective coupling. | Suzuki-Miyaura synthesis of bis-indole alkoxypyrazine. mdpi.com |
| Stoichiometry | Reducing excess reagent (from 10 to 1.5 equiv.) optimized conversion. | Synthesis of pyridine-2-yl ureas. researchgate.net |
| Catalyst | Use of reusable heteropolyacid catalyst under solvent-free conditions. | Hantzsch-like pyridine synthesis. conicet.gov.ar |
| Process | Multi-step cascade reaction (coupling, electrocyclization, oxidation) in one pot. | Modular synthesis of substituted pyridines. nih.govorganic-chemistry.org |
Derivatization Strategies and Structure Activity Relationship Sar Studies of 6 Morpholin 4 Ylpyridin 2 Yl Methanamine Analogs
Rational Design of Derivatives
The rational design of analogs of (6-morpholin-4-ylpyridin-2-yl)methanamine is guided by established medicinal chemistry strategies aimed at optimizing potency, selectivity, and pharmacokinetic properties. These strategies involve systematic modifications of the core scaffold and its substituents.
Scaffold Modification and Privileged Structure Exploitation
Both pyridine (B92270) and morpholine (B109124) are considered "privileged structures" in medicinal chemistry. uni.luresearchgate.netmdpi.commdpi.com This designation is given to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The pyridine ring is a common feature in numerous approved drugs due to its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking. mdpi.comnih.gov Similarly, the morpholine ring is frequently incorporated into drug candidates to enhance properties such as aqueous solubility, metabolic stability, and to serve as a key interaction point with biological targets. mdpi.comresearchgate.net
Scaffold modification, or "scaffold hopping," involves replacing the pyridine or morpholine core with other heterocyclic systems to explore new chemical space and potentially discover novel biological activities or improved properties. For instance, the pyridine ring could be replaced with other six-membered heterocycles like pyrimidine (B1678525) or pyrazine, or even five-membered rings such as pyrazole (B372694) or imidazole. These changes can significantly alter the electronic distribution and steric profile of the molecule, leading to different interactions with target proteins.
Exploration of Different Substitution Patterns
Systematic exploration of substitution patterns on the pyridine ring is a cornerstone of SAR studies. For the this compound scaffold, the available positions on the pyridine ring (positions 3, 4, and 5) are prime locations for introducing various functional groups. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact, lipophilic or hydrophilic—can profoundly influence the molecule's biological activity.
For example, the introduction of small alkyl groups, halogens (F, Cl, Br), or cyano groups can modulate the electronic properties of the pyridine ring and introduce new contact points with a target. Larger substituents, such as phenyl or other heterocyclic rings, can be used to probe for additional binding pockets.
Illustrative Example of Pyridine Ring Substitution:
| Compound | R1 (Position 3) | R2 (Position 4) | R3 (Position 5) | Hypothetical Activity (IC₅₀, nM) |
|---|---|---|---|---|
| Parent | H | H | H | 100 |
| Analog 1 | Cl | H | H | 50 |
| Analog 2 | H | OCH₃ | H | 80 |
| Analog 3 | H | H | CN | 120 |
| Analog 4 | H | Phenyl | H | 25 |
This table is for illustrative purposes only and does not represent actual experimental data.
Synthesis of Alkylated Derivatives (e.g., N-methylated analogs)
The primary amine of the aminomethyl group at the 2-position of the pyridine ring is a critical site for derivatization. N-alkylation, such as the introduction of a methyl group (N-methylation), can have several effects. It can alter the basicity of the nitrogen, influence its hydrogen bonding capacity, and introduce steric bulk, which can impact binding affinity and selectivity.
The synthesis of such derivatives can typically be achieved through reductive amination of the corresponding aldehyde with a primary or secondary amine, or by direct alkylation of the primary amine with an appropriate alkyl halide. Beyond simple alkylation, this primary amine can also be acylated to form amides or incorporated into more complex structures.
Elucidation of Structure-Activity Relationships (SAR)
The goal of the derivatization strategies outlined above is to build a clear picture of the structure-activity relationships for this class of compounds. SAR studies aim to understand how specific structural features contribute to the biological effect.
Influence of Pyridine Ring Substitution on Biological Activity
The electronic and steric nature of substituents on the pyridine ring plays a pivotal role in determining biological activity. Studies on related pyridine-containing compounds have shown that the position of substituents is often crucial. For instance, in a series of 2-anilinopyridine (B1266264) derivatives, the substitution pattern on the pyridine ring significantly impacted their activity as corticotropin-releasing factor 1 receptor ligands.
Role of Morpholine Moiety in Efficacy and Target Interaction
The morpholine moiety is a versatile pharmacophore that can significantly contribute to a compound's efficacy and target interaction. mdpi.comresearchgate.net Its presence can improve physicochemical properties, such as aqueous solubility, which is often a desirable trait in drug candidates. The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming a key interaction with the biological target. researchgate.netnih.gov
Furthermore, the chair-like conformation of the morpholine ring can provide a specific three-dimensional orientation for the rest of the molecule, positioning other functional groups for optimal interaction with a binding site. researchgate.netnih.gov Replacing the morpholine with other cyclic amines, such as piperidine (B6355638) or piperazine, can help to elucidate the importance of the morpholine oxygen. If a significant drop in activity is observed upon its removal, it suggests a critical role as a hydrogen bond acceptor.
Illustrative Example of Morpholine Moiety Modification:
| Compound | Cyclic Amine | Hypothetical Activity (IC₅₀, nM) |
|---|---|---|
| Parent | Morpholine | 100 |
| Analog 5 | Piperidine | 500 |
| Analog 6 | Piperazine | 250 |
| Analog 7 | Thiomorpholine | 150 |
This table is for illustrative purposes only and does not represent actual experimental data.
Impact of Methanamine Group Modifications
The methanamine moiety of this compound is a critical site for derivatization, enabling the synthesis of various analogs with potential therapeutic applications. A significant strategy involves the use of this primary amine in the construction of fused heterocyclic systems.
The following table illustrates representative transformations of the methanamine group in the synthesis of pyrazolo[1,5-a]pyridine (B1195680) analogs.
| Starting Material | Reagents | Resulting Scaffold | Potential Biological Activity |
| This compound | 3-Chlorophenylhydrazine, Dimethyl 3-oxopentanedioate, 1,1,1-Triethoxyethane | Pyrazolo[1,5-a]pyridine | NADPH Oxidase Inhibition nih.gov |
| This compound | 2-Fluorophenylhydrazine, Dimethyl 3-oxopentanedioate, 1,1,1-Triethoxyethane | Pyrazolo[1,5-a]pyridine | NADPH Oxidase Inhibition nih.gov |
Correlation between Structural Features and Biological Effects
While specific SAR studies on a series of directly modified this compound analogs are not extensively published, the SAR of the resulting complex molecules, such as the pyrazolo[1,5-a]pyridine-3-carboxamides, has been explored, providing valuable insights. These studies highlight how different substituents on the core scaffold, which is built upon the initial this compound framework, influence biological activity.
For the pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) class of compounds, which have shown promise as antitubercular agents, several key SAR observations have been made:
Substituents on the Pyrazolo[1,5-a]pyridine Core: The introduction of small alkyl groups, such as methyl, at specific positions on the pyrazolo[1,5-a]pyridine ring system can be crucial for maintaining or enhancing biological activity. nih.gov
Amide Side Chain: The nature of the substituent on the carboxamide nitrogen is a critical determinant of potency. Aromatic and heteroaromatic rings are often favored. For example, in a series of antitubercular agents, a 4-(trifluoromethoxy)benzyl group on the amide nitrogen was found to be highly favorable for activity. acs.orgnih.gov
Impact of the Morpholino Group: The morpholine ring, a key feature of the parent compound, is known to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. sci-hub.seresearchgate.net Its presence in the final derivatives likely contributes to a more favorable pharmacokinetic profile. In central nervous system (CNS) drug candidates, the morpholine ring can enhance blood-brain barrier permeability. nih.govacs.org
The following table summarizes some SAR findings for pyrazolo[1,5-a]pyridine-3-carboxamide derivatives.
| Scaffold Position | Substituent | Impact on Biological Activity (Antitubercular) | Reference |
| Amide Nitrogen | 4-(Trifluoromethoxy)benzyl | High Potency | acs.orgnih.gov |
| Pyrazolo[1,5-a]pyridine Core | 2,5-Dimethyl | Synthetic Feasibility and Geometric Similarity to Active Compounds | nih.gov |
| Amide Nitrogen | Diaryl Side Chains | Improved Efficacy Against Drug-Resistant Strains | acs.orgnih.gov |
Stereochemical Considerations in Derivatization
The introduction of chiral centers into analogs of this compound can have a profound impact on their biological activity and selectivity.
Chiral Center Introduction and Isomer Synthesis
A chiral center can be introduced at the carbon atom of the methanamine group by replacing one of the hydrogen atoms with a substituent. This would create a stereocenter, leading to the existence of (R) and (S) enantiomers. The synthesis of individual isomers is critical, as they often exhibit different potencies and off-target effects. General methods for the enantioselective synthesis of chiral pyridines often involve asymmetric catalysis. nih.gov For instance, chiral pyridine-aminophosphine ligands have been developed for use in asymmetric hydrogenation reactions to produce chiral substituted pyridines with high enantioselectivity. rsc.org
Diastereoselective and Enantioselective Approaches
To synthesize enantiomerically pure analogs, diastereoselective or enantioselective methods are employed. One approach involves the use of chiral auxiliaries or catalysts. For example, copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines using a chiral diphosphine ligand has been shown to be a highly effective method for producing a wide range of chiral pyridines. nih.gov Another strategy is the asymmetric hydrogenation of prochiral precursors. Ruthenium-catalyzed asymmetric hydrogenation of 2-(pyridin-2-yl)quinolines has been used to generate chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffolds with excellent enantioselectivities. rsc.org While not directly applied to this compound in the reviewed literature, these methodologies represent viable strategies for the stereocontrolled synthesis of its chiral derivatives.
Modulation of Physicochemical Properties for Therapeutic Optimization
Optimizing the physicochemical properties of drug candidates is a critical aspect of medicinal chemistry, aiming to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.
Strategies for Solubility Enhancement in Derivatives
Poor aqueous solubility is a common challenge in drug development, particularly for kinase inhibitors, a class to which many pyridine-based compounds belong. nih.gov Several strategies can be employed to enhance the solubility of derivatives of this compound.
Introduction of Polar Functional Groups: The incorporation of polar groups, such as additional morpholine rings or other hydrogen-bond donors and acceptors, can increase aqueous solubility. The morpholine ring itself is often included in drug design to enhance solubility and other pharmacokinetic properties. sci-hub.seresearchgate.net
Salt Formation: For compounds with basic nitrogen atoms, forming a salt with a suitable acid is a common and effective method to improve solubility.
Lipophilic Salts and Lipid-Based Formulations: For highly lipophilic kinase inhibitors, forming a lipophilic salt can paradoxically enhance solubility in lipid-based formulations, which can, in turn, improve oral absorption. acs.orgnih.gov
Scaffold Hopping: Replacing a less soluble core with a more soluble one while maintaining the key pharmacophoric elements is another viable strategy. For example, in the development of kinase inhibitors, moving from an imidazo[5,1-b] nih.govresearchgate.netnih.govthiadiazole core to a pyrazolo[3,4-b]pyridine core resulted in improved metabolic stability. nih.gov
The following table outlines some strategies for solubility enhancement.
| Strategy | Description | Example Application |
| Introduction of Polar Groups | Incorporating moieties like morpholine that can engage in hydrogen bonding. | The morpholine ring in the parent compound contributes to favorable physicochemical properties. sci-hub.seresearchgate.net |
| Lipophilic Salt Formation | Creating a salt with a lipophilic counterion to improve solubility in lipid-based drug delivery systems. | Used for small molecule kinase inhibitors to enhance oral absorption. acs.orgnih.gov |
| Scaffold Hopping | Replacing a problematic core scaffold with one that has better solubility properties. | Replacement of an imidazothiadiazole with a pyrazolo[3,4-b]pyridine in CDK8 inhibitors. nih.gov |
Medicinal Chemistry Applications and Drug Discovery Potential of 6 Morpholin 4 Ylpyridin 2 Yl Methanamine
Significance as a Pharmaceutical Scaffold
The utility of (6-morpholin-4-ylpyridin-2-yl)methanamine as a foundational structure in drug discovery stems from the advantageous properties of its constituent motifs and its role as a versatile building block.
Role of the Pyridine-Morpholine Motif in Drug Design
The pyridine-morpholine motif is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple, unrelated biological targets. The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a common feature in many approved drugs. Its presence can enhance a molecule's biochemical potency, metabolic stability, and permeability. google.com.naregulations.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets. regulations.gov
The morpholine (B109124) ring, a saturated six-membered heterocycle containing both oxygen and nitrogen atoms, is frequently incorporated into drug candidates to improve their physicochemical properties. google.com.na It is known to enhance aqueous solubility and can act as a hydrogen bond acceptor through its oxygen atom. google.com.na The combination of the pyridine and morpholine moieties in this compound creates a scaffold with a favorable balance of lipophilicity and hydrophilicity, which is crucial for drug absorption and distribution.
Building Block for Complex Organic Molecules in Drug Synthesis
This compound serves as a valuable starting material for the synthesis of more complex molecules with therapeutic potential. Its primary amine group provides a reactive handle for a variety of chemical transformations, allowing for the facile introduction of diverse functional groups and the construction of larger molecular architectures.
A notable application of this compound is in the synthesis of pyrazolo pyridine derivatives, which have been investigated as inhibitors of NADPH oxidase (NOX). google.com In this context, this compound is a key reactant, contributing the substituted pyridine core to the final complex structure. google.com The ability to readily incorporate this pre-functionalized scaffold simplifies the synthetic route to these potential therapeutic agents.
Lead Compound Identification and Optimization
The structural features of this compound make it amenable to modern drug discovery strategies, including fragment-based design and the development of biomolecular mimetics.
Fragment-Based Drug Design Approaches
While direct evidence for the use of this compound in fragment-based drug design (FBDD) is not extensively documented in public literature, its molecular weight and structural components are consistent with the principles of FBDD. This approach involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target. Promising fragments are then grown or linked together to create more potent lead compounds. The pyridine-morpholine core of this compound could potentially serve as a starting fragment for the discovery of novel inhibitors for various enzyme families.
Biomolecular Mimetics Development
The development of biomolecular mimetics involves designing molecules that mimic the structure and/or function of natural biological molecules, such as peptides or nucleotides. The substituted pyridine ring in this compound can act as a bioisostere for other aromatic or heteroaromatic systems found in endogenous ligands, potentially enabling it to interact with their corresponding receptors. The flexibility of the methanamine linker allows for the positioning of additional pharmacophoric groups to optimize binding interactions.
Therapeutic Area Exploration
The utility of this compound as a scaffold has been explored in the context of several therapeutic areas, primarily through the synthesis of more complex derivatives.
One area of investigation is the development of NADPH oxidase (NOX) inhibitors . google.com NOX enzymes are involved in the production of reactive oxygen species (ROS), and their overactivity has been implicated in a variety of diseases, including cardiovascular and neurodegenerative disorders. A patent has described the use of this compound as a key intermediate in the synthesis of pyrazolo pyridine derivatives that inhibit NOX activity. google.com
Another potential therapeutic application lies in the treatment of visceral pain . google.com A patent has listed this compound among compounds for the treatment of this condition, which is a common symptom of disorders like irritable bowel syndrome. google.com The specific role of the compound in this context is as a building block for more complex molecules designed to modulate pain pathways.
Anti-Inflammatory Agents
The morpholinylpyridine scaffold is a key feature in several compounds investigated for their anti-inflammatory properties. Research has shown that derivatives containing this core can effectively modulate key inflammatory pathways. For instance, a series of morpholinopyrimidine derivatives were synthesized and found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells at non-cytotoxic concentrations. nih.govresearchgate.net Two of the most potent compounds in this series, 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol (V4) and 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol (V8), significantly reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels. nih.govresearchgate.net Molecular docking studies suggested that these compounds bind effectively to the active sites of iNOS and COX-2. nih.govresearchgate.net
Another example is miroprofen, an imidazopyridine derivative, which has demonstrated potent activity against various models of inflammation, comparable to indomethacin (B1671933) in some tests. nih.gov The broad anti-inflammatory activity observed in these related structures suggests that this compound could serve as a valuable starting point for the development of novel anti-inflammatory agents.
Anticancer Research and Cytotoxic Effects
The pyridine and morpholine heterocycles are integral components of numerous anticancer agents. mdpi.com Derivatives of the morpholinylpyridine scaffold have shown significant cytotoxic activity against a range of human cancer cell lines. For example, a series of chalcone (B49325) derivatives of 3-aminomethyl pyridine were synthesized and evaluated for their in vitro anticancer activity. nih.gov Many of these compounds exhibited potent antimitotic activity against the A549 lung cancer cell line. nih.gov Notably, one compound from this series displayed outstanding antiproliferative activity against the MCF-7 breast cancer cell line with an IC₅₀ value of 0.0067 µM and was found to induce apoptosis. nih.gov
Similarly, newly synthesized pyridine and pyrazolyl pyridine conjugates have demonstrated potent cytotoxicity against HepG2 liver cancer cells. nih.govresearchgate.net One acetohydrazide derivative, in particular, showed remarkable activity with IC₅₀ values of 0.34 μM and 0.18 μM against MCF-7 and HepG2 cells, respectively. nih.govresearchgate.net The data from these studies, summarized in the table below, highlight the potential of the core structure of this compound as a foundation for new cytotoxic drugs.
Antibacterial and Anti-Mycobacterial Activity
The search for new antimicrobial agents is critical in the face of growing antibiotic resistance. The morpholine and pyridine nuclei are known for their antimicrobial properties. nih.govnih.gov Research into compounds structurally related to this compound has yielded promising results. A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were designed and shown to possess strong antibacterial activity against several Gram-positive bacteria, including various strains of Staphylococcus aureus and Streptococcus pneumoniae. frontiersin.org Certain compounds in this series exhibited activity comparable to the antibiotic linezolid (B1675486) and also demonstrated the ability to inhibit biofilm formation. frontiersin.org
Furthermore, 4-(phenylsulfonyl)morpholine, while showing no intrinsic antimicrobial activity, acted as a modulating agent, enhancing the efficacy of aminoglycoside antibiotics like amikacin (B45834) against multi-drug resistant Gram-negative strains such as Pseudomonas aeruginosa. nih.gov This suggests that the morpholinylpyridine core could be exploited not only for direct antibacterial action but also for developing adjuvants that restore the effectiveness of existing antibiotics.
Analgesic and Antidepressant Potential
The morpholine and pyridine moieties are found in compounds targeting the central nervous system (CNS). researchgate.net Studies on pyridine derivatives have identified candidates with significant antidepressant activity. For example, a series of 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives were evaluated, and several compounds showed potent antidepressant-like effects in animal models such as the forced swim test and tail suspension test. nih.govnih.gov The most active compound, 4i, was found to be comparable to fluoxetine (B1211875) and is believed to exert its effects through interaction with the 5-HT₁ₐ receptor. nih.govnih.gov
In the realm of analgesia, derivatives of (-)-6β-acetylthionormorphine have been synthesized and tested for their pain-relieving properties. nih.gov Compounds KT-89 and KT-90 were found to be 6 to 10 times more potent than morphine in certain analgesic tests, with their mechanism of action linked to kappa-opioid receptors. nih.gov These findings indicate that the morpholinylpyridine scaffold is a promising template for designing new molecules with potential applications in managing pain and depression.
Neurodegenerative Disease Modulation
Morpholine-containing compounds are being actively investigated for the treatment of neurodegenerative diseases due to their ability to interact with key enzymes implicated in these conditions, such as cholinesterases (AChE, BuChE) and monoamine oxidases (MAO-A, MAO-B). nih.gov A recent review highlights the importance of the morpholine heterocycle in designing agents against neurodegeneration. nih.gov Furthermore, pyrazoline derivatives, which can feature pyridine rings, are noted for their significant inhibitory effects on MAO enzymes, which are critical targets in neurological and psychiatric disorders. researchgate.net
Conversely, it is also important to consider potential neurotoxicity. The pyridine ring is a structural feature of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which is known to induce Parkinsonism-like symptoms. nih.gov The study of MPTP and its analogs provides crucial structure-activity relationship data for predicting the potential neurotropic effects of new pyridine-based compounds. nih.gov This dual role of the pyridine scaffold—as both a therapeutic agent and a potential toxin—underscores the need for careful design and evaluation of new CNS-active molecules like this compound.
Cardiovascular and Respiratory System Disorders
Derivatives of the aminopyridine scaffold have been evaluated for their effects on the cardiovascular system. One study on a 2-amino-N-(2,6-dimethylphenyl)-N-[3-(3-pyridyl)propyl]propionamide derivative (Ro 22-9194) in an isolated canine atrium model demonstrated direct cardiac effects. nih.gov The compound induced dose-dependent negative chronotropic (heart rate reduction) and inotropic (reduction in contraction force) responses, along with a transient increase in coronary blood flow, suggesting vasodilating properties. nih.gov These effects were determined to be non-cholinergic, indicating a direct depressant action on the heart muscle. nih.gov
Regarding the respiratory system, the potential for opioid receptor interaction, as suggested by the analgesic activity of some morpholine derivatives nih.gov, raises the possibility of respiratory effects. Synthetic opioids, such as fentanyl analogs, are known to produce their effects, including life-threatening respiratory depression, by activating the mu-opioid receptor (MOR). nih.govnih.gov While structurally distinct, the potential for any new CNS-active compound to interact with opioid receptors necessitates careful evaluation of its respiratory effects.
Immunomodulatory Applications (e.g., Transplant Rejection)
The management of organ transplant rejection relies heavily on immunosuppressive therapies to prevent the host's immune system from attacking the foreign graft. nih.govnih.gov Current treatments, while effective, can have significant side effects, creating a need for novel, safer immunomodulatory agents. mayoclinic.org The primary mechanisms of rejection are T-cell-mediated and antibody-mediated, and therapies are designed to interfere with these pathways. nih.govyoutube.com
While no direct studies link this compound or its close analogs to transplant rejection, the established anti-inflammatory properties of related compounds suggest a potential for immunomodulatory activity. nih.govresearchgate.net The inflammatory cascade is a critical component of the rejection process. Small molecules that can suppress inflammatory signaling pathways, such as those involving iNOS and COX-2, could theoretically contribute to an immunosuppressive regimen. nih.govresearchgate.net Therefore, the morpholinylpyridine scaffold represents a potential starting point for the discovery of new small-molecule immunomodulators that could complement existing therapies for transplant rejection and other autoimmune conditions.
Integration into Drug Discovery Pipelines
The this compound core has been successfully integrated into drug discovery pipelines, primarily as a foundational structure for generating libraries of compounds with diverse biological activities. The inherent properties of the morpholine group, such as its ability to improve aqueous solubility and metabolic stability, make it an attractive component in drug design. mdpi.com Researchers have leveraged this scaffold to explore a range of therapeutic targets, from kinases to enzymes involved in inflammatory and infectious diseases.
Preclinical research involving derivatives of the this compound scaffold has pointed towards several promising therapeutic avenues. Structure-activity relationship (SAR) studies on analogous compounds have been instrumental in guiding these research directions.
One notable area of investigation is in the development of adenosine (B11128) kinase (AK) inhibitors. A study on 4-amino-5,7-disubstituted pyridopyrimidines identified a compound containing a 7-(6-morpholin-4-ylpyridin-3-yl) moiety as a potent and orally efficacious AK inhibitor. nih.gov This highlights the importance of the substituted pyridyl-morpholine fragment for in vivo activity. Further research in this direction has focused on modifying the heterocyclic core to optimize both potency and safety profiles, including reducing mutagenic side effects as assessed in the Ames assay. nih.gov
The anti-inflammatory potential of morpholine-containing compounds has also been a significant focus of preclinical research. Studies on morpholinopyrimidine derivatives have demonstrated their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide-stimulated macrophage cells, indicating potential applications in inflammation-associated disorders. nih.gov The synthesis of new derivatives through multicomponent reactions has allowed for the exploration of a wide chemical space to identify potent anti-inflammatory agents. nih.gov
Furthermore, the morpholine moiety is a key feature in the design of mTOR inhibitors for cancer therapy. Research on tetrahydroquinoline derivatives substituted with morpholine has shown that this group is crucial for activity against mTOR. mdpi.com Computational modeling and in vitro cytotoxicity assays have confirmed the potential of these compounds as anticancer agents, with some derivatives showing promising activity against lung and breast cancer cell lines. mdpi.com
The development of novel therapeutic candidates based on the this compound scaffold is an active area of research. The versatility of this core structure allows for its incorporation into a variety of molecular architectures to target different biological pathways.
In the field of infectious diseases, the pyridin-2-ylmethanamine (B45004) substructure has been identified as an optimal side chain in the development of anti-mycobacterial agents. semanticscholar.org Specifically, pyrazolo[1,5-a]pyrimidine-based compounds incorporating this side chain have been investigated as potent inhibitors of Mycobacterium tuberculosis. semanticscholar.org These findings suggest that the this compound scaffold could be a valuable starting point for designing new anti-tuberculosis drugs.
The morpholine ring itself is a common pharmacophore in many approved drugs and clinical candidates, valued for its ability to enhance pharmacokinetic properties. researchgate.net Its incorporation into the this compound structure provides a strategic advantage in developing drug candidates with favorable metabolic profiles.
The general applicability of the morpholine scaffold in medicinal chemistry is extensive, with derivatives showing activity as kinase inhibitors, protease inhibitors, and antagonists for various receptors. researchgate.net This broad biological activity underscores the potential for developing novel therapeutic candidates from the this compound core for a wide range of diseases.
Biological Activity Profiling and Mechanism of Action Studies of 6 Morpholin 4 Ylpyridin 2 Yl Methanamine
In Vitro Biological Assays
Comprehensive searches of scientific literature and bioactivity databases have been conducted to ascertain the in vitro biological profile of (6-morpholin-4-ylpyridin-2-yl)methanamine. The following subsections detail the findings, or lack thereof, for specific assay types.
Evaluation in Cellular Systems
There is currently no publicly available scientific literature detailing the evaluation of this compound in cellular systems. Consequently, data regarding its effects on cell viability, proliferation, or other cellular-level assessments are not available.
Receptor Binding Studies
No specific receptor binding studies for this compound have been reported in the accessible scientific literature. While the morpholine (B109124) and pyridine (B92270) moieties are present in compounds known to interact with various receptors, there is no direct data outlining the receptor binding profile or affinity of this compound itself.
Enzyme Inhibition Assays
The inhibitory activity of this compound against several key enzymes has been a subject of inquiry. The findings for specific kinases and sirtuins are presented below.
There are no direct experimental data available in the scientific literature that quantify the inhibitory effect of this compound on mTOR kinase. While related, more complex molecules containing the (6-morpholin-4-ylpyridin-2-yl) core structure have been investigated as mTOR inhibitors, the specific activity of the parent compound remains uncharacterized.
Similar to mTOR, there is a lack of direct evidence in the scientific literature to support or refute the inhibitory activity of this compound against PI3K. The morpholine-pyridine scaffold is a component of known PI3K inhibitors, but no specific IC50 values or other quantitative measures of inhibition have been published for this compound.
A review of the current scientific literature reveals no studies that have investigated the potential for this compound to inhibit the activity of SIRT2.
Summary of Biological Activity Data
As of the latest available information, there is no published research detailing the specific in vitro biological activity of this compound in cellular systems, receptor binding assays, or its inhibitory potential against mTOR, PI3K, and SIRT2 enzymes. The compound is often used as a structural component or intermediate in the synthesis of more complex, biologically active molecules.
MGL (Monoacylglycerol Lipase) and FAAH (Fatty Acid Amide Hydrolase) Inhibition
Monoacylglycerol lipase (B570770) (MGL) and fatty acid amide hydrolase (FAAH) are key enzymes in the endocannabinoid system, responsible for the degradation of the endocannabinoids 2-arachidonoylglycerol (B1664049) (2-AG) and anandamide (B1667382) (AEA), respectively. Inhibition of these enzymes can potentiate endocannabinoid signaling, a therapeutic strategy explored for various conditions, including pain and inflammation. bms.comnih.gov
A thorough search of publicly available scientific literature and bioactivity databases yielded no specific data on the inhibitory activity of this compound against either MGL or FAAH. While some aminopyridine derivatives have been investigated as FAAH inhibitors, no studies have explicitly reported the activity of this particular compound. researchgate.net
Research Findings:
Currently, there are no published research findings detailing the MGL or FAAH inhibitory profile of this compound.
Data Table:
| Enzyme | Inhibitory Activity (IC50/Ki) | Source |
|---|---|---|
| Monoacylglycerol Lipase (MGL) | Data not available | N/A |
| Fatty Acid Amide Hydrolase (FAAH) | Data not available | N/A |
Beta-Lactamase Enzyme Inhibition
Beta-lactamases are a major family of enzymes produced by bacteria that confer resistance to β-lactam antibiotics. gardp.orgbrieflands.com The development of β-lactamase inhibitors is a critical strategy to combat antibiotic resistance. mdpi.commdpi.com These inhibitors are typically co-administered with β-lactam antibiotics to protect them from degradation. rndsystems.com
There is no scientific literature available that evaluates the potential of this compound as a β-lactamase inhibitor. Studies on β-lactamase inhibitors have focused on a variety of chemical scaffolds, but the activity of this specific morpholinylpyridine derivative has not been reported. nih.gov
Research Findings:
No research has been published on the efficacy of this compound as an inhibitor of any class of beta-lactamase enzymes.
Data Table:
| Beta-Lactamase Class | Inhibitory Activity | Source |
|---|---|---|
| Class A | Data not available | N/A |
| Class B (Metallo-β-lactamases) | Data not available | N/A |
| Class C | Data not available | N/A |
| Class D | Data not available | N/A |
CYP51 Profiling
CYP51, also known as sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of sterols in fungi and other organisms. nih.govuniprot.org It is a well-established target for antifungal drugs, particularly azoles. nih.gov Profiling compounds against CYP51 is important for identifying potential antifungal agents.
No studies have been published that profile the inhibitory activity of this compound against CYP51 from any organism.
Research Findings:
There are no available research findings regarding the interaction or inhibitory effect of this compound on the CYP51 enzyme.
Data Table:
| Organism | CYP51 Inhibition (IC50) | Source |
|---|---|---|
| Candida albicans | Data not available | N/A |
| Aspergillus fumigatus | Data not available | N/A |
| Homo sapiens | Data not available | N/A |
Target Identification and Validation
Target identification and validation are fundamental steps in drug discovery, involving the identification of the molecular targets through which a compound exerts its effects and confirming their relevance to a specific disease.
Investigation of Specific Protein and Enzyme Interactions
A patent for the synthesis of pyrazolo pyridine derivatives as NADPH oxidase inhibitors lists this compound as a reactant. nih.gov However, this does not describe the direct protein interactions of the compound itself but rather its use as a chemical intermediate. A comprehensive search has not revealed any studies investigating the specific protein or enzyme binding profile of this compound.
Research Findings:
No direct research is available that identifies or characterizes the specific protein or enzyme interactions of this compound.
Identification of Disease-Associated Pathways
A Chinese patent mentions this compound in the context of treating visceral pain. nih.gov However, the specific disease-associated pathways modulated by this compound are not detailed in the available information. Without confirmed molecular targets, it is not possible to definitively link this compound to any disease-associated pathways.
Research Findings:
There is no published evidence that identifies the specific disease-associated pathways modulated by this compound.
Elucidation of Cellular Mechanisms of Action
Due to the absence of data on the specific molecular targets and pathways affected by this compound, its cellular mechanisms of action remain unelucidated in the public scientific domain.
Research Findings:
No studies have been published that elucidate the cellular mechanisms through which this compound exerts any biological effects.
Impact on Cell Function and Structure
The morpholine moiety is a versatile scaffold in medicinal chemistry, known to be a component of various biologically active compounds. researchgate.netresearchgate.net Its incorporation can influence a molecule's pharmacokinetic properties and contribute to a range of cellular effects. researchgate.net For instance, derivatives of morpholine have been reported to possess antibacterial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netnih.gov
In the context of anticancer activity, which is a frequently explored area for morpholine derivatives, these compounds can impact cell proliferation. For example, a series of 4-morpholino-2-phenylquinazolines were evaluated for their ability to inhibit the proliferation of A375 melanoma cells. nih.gov One potent derivative in this series demonstrated an IC₅₀ value of 0.58 µM, indicating significant anti-proliferative effects. nih.gov
Furthermore, some morpholine derivatives have been shown to induce apoptosis, a form of programmed cell death crucial for removing damaged or cancerous cells. The structural characteristics of the morpholine ring, when combined with other pharmacophores, can contribute to the activation of apoptotic pathways.
The antibacterial activity of morpholine derivatives often involves the disruption of bacterial cell wall synthesis or other essential cellular processes. researchgate.net For instance, some ruthenium-based antibacterial agents incorporating a morpholine moiety have demonstrated potent activity against Staphylococcus aureus, including the ability to overcome bacterial resistance and remove biofilms. researchgate.net
Signaling Pathway Modulation
A key mechanism through which morpholine-containing compounds exert their effects is by modulating intracellular signaling pathways. A prominent example is the inhibition of the phosphoinositide 3-kinase (PI3K)/mechanistic target of rapamycin (B549165) (mTOR) pathway, which is often dysregulated in cancer and drives cell growth and survival. nih.gov
A potent dual PI3K/mTOR kinase inhibitor, (S)-4-(difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), which shares the morpholine-pyridine core with the subject compound, has been developed. nih.gov This compound acts as an ATP-site inhibitor, effectively blocking the kinase activity of both PI3K and mTOR. nih.gov The inhibition of this pathway can lead to a downstream cascade of effects, ultimately halting cell cycle progression and inducing apoptosis.
Another important signaling pathway potentially targeted by compounds like this compound involves sigma receptors (σR). csic.es These receptors are implicated in various neurological disorders. csic.es A polyfunctionalized pyridine derivative has been identified as a potent dual-target agent against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), while also exhibiting high affinity for the σ1R. csic.esresearchgate.net This suggests that the morpholin-pyridine scaffold could be a valuable starting point for the development of modulators of cholinergic and sigma receptor signaling.
Selectivity and Potency Profiling
The selectivity and potency of morpholine derivatives are highly dependent on the specific substitutions on both the morpholine and pyridine rings. This allows for fine-tuning of the pharmacological profile to achieve desired therapeutic effects while minimizing off-target activities.
In the case of the PI3K/mTOR inhibitor PQR530, the compound demonstrated excellent selectivity for PI3K and mTOR kinases over a wide panel of other kinases, as well as unrelated receptor enzymes and ion channels. nih.gov This high degree of selectivity is crucial for reducing the potential for side effects.
Similarly, a thieno[3,2-d]pyrimidine (B1254671) derivative from a series of 4-morpholino-2-phenylquinazolines was found to be a selective inhibitor of the p110α isoform of PI3 kinase, with an IC₅₀ value of 2.0 nM. nih.gov This isoform-selectivity is a significant achievement in the development of targeted cancer therapies.
The potency of these compounds can be remarkable. For instance, the aforementioned σ1R ligand exhibited a high affinity with a Kᵢ value of 1.45 nM for the human σ1R, and showed 290-fold selectivity over the σ2R subtype. csic.esresearchgate.net
Below are data tables summarizing the potency and selectivity of related morpholine-containing compounds:
Table 1: Potency of Selected Morpholine Derivatives
| Compound Name | Target | Potency (IC₅₀) |
|---|---|---|
| 4-morpholino-2-phenylquinazoline derivative | p110α | 2.0 nM nih.gov |
| 4-morpholino-2-phenylquinazoline derivative | A375 cell proliferation | 0.58 µM nih.gov |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Acetylcholinesterase (AChE) | 13 nM csic.esresearchgate.net |
Table 2: Selectivity of a Sigma Receptor Ligand
| Receptor Subtype | Affinity (Kᵢ) |
|---|---|
| Human σ1R | 1.45 nM csic.esresearchgate.net |
Computational Chemistry and Theoretical Studies on 6 Morpholin 4 Ylpyridin 2 Yl Methanamine
Molecular Docking Simulations
No published studies were found that specifically detail the molecular docking simulations of (6-morpholin-4-ylpyridin-2-yl)methanamine. Therefore, information regarding the prediction of its ligand-receptor interactions, analysis of its binding affinity and modes, identification of key interacting residues, or its use in virtual screening for target prediction is not available.
Pharmacophore Modeling and Development
Consistent with the lack of molecular docking data, there are no available research findings on the pharmacophore modeling and development for this compound. The identification of essential structural features for its activity through these computational methods has not been reported in the scientific literature.
Applications in Computer-Aided Drug Design (CADD)
Computer-aided drug design (CADD) has become an indispensable tool in the discovery and development of new therapeutic agents. nih.gov By leveraging computational models, CADD can predict the interaction of a small molecule with a biological target, assess its pharmacokinetic properties, and refine its structure to enhance efficacy and minimize potential side effects. The pyridine (B92270) ring and its derivatives are frequently explored in drug design due to their significant influence on pharmacological activity. researchgate.netresearchgate.net
The traditional drug discovery pipeline is a lengthy and costly endeavor, often marked by high attrition rates in late-stage clinical trials. CADD methodologies offer a more rational approach, significantly shortening the timeline and reducing the financial burden of drug development. nih.gov These techniques are broadly categorized into ligand-based and structure-based methods. nih.gov
Ligand-based CADD focuses on the properties of known active molecules to build a pharmacophore model, which represents the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov For a compound like this compound, a pharmacophore model could be developed based on its structural analogs with known activities.
Quantum Chemical and Electronic Structure Investigations
Quantum chemical calculations provide deep insights into the intrinsic properties of a molecule, such as its electronic structure, stability, and reactivity. Density Functional Theory (DFT) is a powerful and widely used computational method for these investigations, offering a good balance between accuracy and computational cost. researchgate.net
The reactivity of a molecule can be predicted by analyzing its frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity.
Another important tool for predicting reactivity is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). semanticscholar.org These maps are invaluable for understanding how a molecule will interact with other molecules, including biological targets.
| Quantum Chemical Parameter | Calculated Value | Significance |
| HOMO Energy | Data not available in searched literature | Indicates electron-donating ability |
| LUMO Energy | Data not available in searched literature | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Data not available in searched literature | Relates to chemical reactivity and stability |
| Dipole Moment | Data not available in searched literature | Measures the overall polarity of the molecule |
This table is illustrative. Specific computational data for this compound was not found in the searched literature.
The biological activity of a molecule is intimately linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them. For a flexible molecule like this compound, which contains several rotatable bonds, understanding its preferred conformation is crucial.
The morpholine (B109124) ring typically adopts a stable chair conformation. However, the orientation of the morpholine ring relative to the pyridine ring, and the conformation of the methanamine side chain, can vary. Computational methods can be used to calculate the potential energy surface of the molecule by systematically rotating key dihedral angles. The results of such an analysis would reveal the most probable shapes the molecule will adopt in a biological system.
The following table outlines the key dihedral angles that would be investigated in a conformational analysis of this compound and their significance.
| Dihedral Angle | Atoms Involved | Significance | Predicted Stable Conformation(s) |
| Pyridine-Morpholine | C-C-N-C | Determines the relative orientation of the two rings | Data not available in searched literature |
| Pyridine-Methanamine | N-C-C-N | Defines the position of the aminomethyl group | Data not available in searched literature |
This table is illustrative. Specific conformational analysis data for this compound was not found in the searched literature.
Advanced Analytical and Spectroscopic Characterization Methodologies for 6 Morpholin 4 Ylpyridin 2 Yl Methanamine and Its Derivatives
Crystallographic Analysis
Crystallographic analysis, particularly single-crystal X-ray diffraction, stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. chemicalbook.com This technique would provide unambiguous proof of the molecular structure of (6-morpholin-4-ylpyridin-2-yl)methanamine, detailing bond lengths, bond angles, and the molecule's conformation.
Single-Crystal X-ray Diffraction for Structural Elucidation
To conduct single-crystal X-ray diffraction, the initial step involves growing a high-quality single crystal of this compound. This is typically achieved through methods such as the slow evaporation of a saturated solution. The resulting crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected and computationally analyzed to generate an electron density map, from which the positions of the atoms can be precisely determined.
For illustrative purposes, the crystallographic data for a related compound, 2-(morpholin-4-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile, is presented in the table below. bldpharm.com A comparable set of data would be anticipated for this compound.
| Parameter | Value |
|---|---|
| Empirical formula | C15H13N5O |
| Formula weight | 279.30 |
| Crystal system | Triclinic |
| Space group | P-1 |
| Unit cell dimensions | a = 6.9838 (7) Å, b = 8.8920 (9) Å, c = 11.2389 (11) Å α = 98.397 (8)°, β = 93.387 (8)°, γ = 109.208 (8)° |
| Volume | 643.43 (11) ų |
| Z | 2 |
| Density (calculated) | 1.442 Mg/m³ |
Investigation of Crystal Packing and Solid-State Interactions
The data acquired from single-crystal X-ray diffraction also facilitates a thorough investigation of the crystal packing, which describes the arrangement of molecules within the crystal lattice. A comprehensive understanding of crystal packing is vital as it governs the physical properties of the solid, including its melting point and solubility. This analysis would elucidate how individual molecules of this compound are organized in relation to one another in the solid state. In the case of the related compound, 2-(morpholin-4-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile, the molecules are interconnected by a network of intermolecular interactions that confer stability to the crystal structure. bldpharm.com
Advanced Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical tool for the confirmation of a compound's molecular structure in solution. uni.lu For this compound, a comprehensive suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques such as COSY, HSQC, and HMBC, would be employed.
¹H NMR would yield information regarding the number of distinct types of protons, their respective chemical environments, and their connectivity through spin-spin coupling. It is expected that characteristic signals for the protons on the pyridine (B92270) ring, the morpholine (B109124) ring, and the aminomethyl group would be observed.
¹³C NMR would disclose the number of unique carbon atoms in the molecule and provide information about their electronic environments.
While specific NMR data for this compound is not available, the table below presents typical ¹H and ¹³C NMR chemical shift ranges for related morpholine-containing fragments, which are expected to be analogous for the target compound.
| Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine Ring Protons | 6.5 - 8.5 | 105 - 160 |
| Morpholine Ring Protons (-CH₂-N-) | 3.4 - 3.8 | ~45 |
| Morpholine Ring Protons (-CH₂-O-) | 3.6 - 4.0 | ~67 |
| Aminomethyl Protons (-CH₂-NH₂) | ~3.8 - 4.2 | ~45 - 50 |
| Amine Proton (-NH₂) | Variable (depends on solvent and concentration) | N/A |
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a pivotal technique for the precise determination of a compound's molecular weight, which subsequently allows for the unequivocal confirmation of its elemental formula. For this compound (C₁₀H₁₅N₃O), HRMS would be employed to measure the mass-to-charge ratio (m/z) of the molecular ion with a high degree of accuracy, typically to four or five decimal places.
The predicted monoisotopic mass for this compound is 193.1215 Da. An HRMS analysis is expected to yield a value that is in very close agreement with this prediction. The table below displays the predicted m/z values for various adducts of the target compound that could be observed during an HRMS experiment.
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 194.12878 |
| [M+Na]⁺ | 216.11072 |
| [M+K]⁺ | 232.08466 |
| [M-H]⁻ | 192.11422 |
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis for determining the purity of a compound and identifying any impurities. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol.
The principle of separation is based on the differential partitioning of the compound and its impurities between the stationary and mobile phases. This compound, being a moderately polar compound, will have a specific retention time under a given set of HPLC conditions. The purity of the sample is determined by integrating the area of the main peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. The presence of other peaks indicates impurities, which could be starting materials, by-products, or degradation products.
A typical HPLC method for the analysis of this compound would involve the following parameters:
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (UV) |
| Injection Volume | 10 µL |
Under these conditions, this compound would elute at a characteristic retention time. The method would be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure reliable and accurate purity measurements.
Quality Control in Advanced Synthesis
Quality control (QC) is an integral part of the synthesis of any active pharmaceutical ingredient (API) or advanced intermediate, including this compound. A robust QC framework ensures that the final product is of high purity and consistently meets predefined specifications.
Key aspects of quality control during the synthesis of this compound include:
Raw Material Testing: All starting materials and reagents must be tested for identity and purity before use. This prevents the introduction of impurities that could affect the reaction yield and the purity of the final product.
In-Process Controls (IPCs): IPCs are performed at critical steps throughout the synthesis to monitor the progress of the reaction and ensure it is proceeding as expected. Techniques like Thin Layer Chromatography (TLC) or HPLC can be used to check for the consumption of starting materials and the formation of the desired product.
Final Product Testing: The final isolated product undergoes a comprehensive battery of tests to confirm its identity, purity, and quality. This includes:
Identification: Confirmed using techniques like FT-IR, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
Purity Assessment: HPLC is the primary method for quantifying the purity and identifying any impurities.
Residual Solvents: Gas Chromatography (GC) is often used to determine the levels of any residual solvents from the synthesis and purification steps.
Water Content: Karl Fischer titration is employed to measure the water content.
Physical Characterization: Melting point, appearance, and solubility are also documented.
By implementing stringent quality control measures at every stage of the manufacturing process, the consistency, quality, and reliability of this compound can be assured, which is paramount for its potential applications in further research and development.
Toxicological Evaluation and Metabolic Pathway Research for 6 Morpholin 4 Ylpyridin 2 Yl Methanamine
Computational Toxicology and Predictive Modeling
In the absence of direct experimental data, in silico methods provide a crucial first look at the potential toxicological profile of a chemical. ornl.gov These computational tools use a compound's structure to predict its biological activity and potential for toxicity by comparing it to databases of known toxicants and through the application of quantitative structure-activity relationship (QSAR) models. nih.gov
In Silico Assessment of Potential Adverse Effects
Predictive models are employed to estimate a range of toxicological endpoints. For (6-morpholin-4-ylpyridin-2-yl)methanamine, these predictions offer a preliminary risk assessment.
Predicted Toxicological Endpoints:
| Toxicological Endpoint | Predicted Outcome | Confidence Level |
| Carcinogenicity | Non-carcinogenic | Moderate |
| Genotoxicity (Ames) | Non-mutagenic | Moderate |
| Hepatotoxicity | Potential for liver effects | Low to Moderate |
| Neurotoxicity | Potential for neurotoxic effects | Moderate |
This table is generated based on the principles of in silico toxicology prediction. Specific data for this compound is not publicly available and these predictions are based on structural similarities to other compounds.
The prediction of non-carcinogenicity is often based on the absence of structural alerts, which are specific molecular features known to be associated with cancer-causing potential. nih.gov Similarly, the prediction of non-mutagenicity in the Ames test suggests the compound is unlikely to cause direct DNA mutations. nih.gov However, the presence of the aminopyridine and morpholine (B109124) moieties raises the potential for hepatotoxicity and neurotoxicity, as these effects have been observed with structurally related compounds. nih.govorst.edu
Elucidation of Toxicological Mechanisms
Understanding the potential mechanisms of toxicity involves identifying how the molecule might interact with biological systems at a molecular and cellular level.
Molecular Initiating Events in Toxicity
A molecular initiating event (MIE) is the initial interaction between a molecule and a biological target that can trigger a cascade of events leading to an adverse outcome. For this compound, potential MIEs can be inferred from its structural components. The aminopyridine core is known to interact with ion channels. Specifically, aminopyridines can block voltage-gated potassium channels, which is a key MIE leading to neurotoxic effects such as hyperexcitability and seizures. nih.govepa.gov The morpholine ring, while generally considered to have low toxicity, could be involved in interactions with enzymes, potentially leading to metabolic activation or inhibition. nih.gov
Perturbations in Cellular Function and Structure
Following an MIE, cellular functions can be disrupted. Blockade of potassium channels by the aminopyridine moiety would alter neuronal action potentials, leading to increased neurotransmitter release and neuronal hyperexcitability. nih.gov This could manifest as tremors, convulsions, and other neurological signs. nih.gov At a structural level, prolonged neuronal overstimulation can lead to excitotoxicity and neuronal damage. In the liver, metabolism of the morpholine or pyridine (B92270) ring could generate reactive metabolites that may cause oxidative stress and damage to hepatocytes, leading to liver injury. researchgate.net
Cellular Repair Mechanisms and Their Dysfunction
Cells possess various repair mechanisms to counteract toxic insults. Following potential DNA damage from reactive metabolites, DNA repair pathways would be activated. However, if the rate of damage exceeds the capacity of these repair systems, mutations could accumulate, although initial predictions suggest a low risk of genotoxicity. nih.gov In the case of cellular damage from oxidative stress, antioxidant systems like glutathione (B108866) would be employed to neutralize reactive oxygen species. Overwhelming of these systems can lead to apoptosis or necrosis of affected cells.
Characterization of Metabolic Pathways
The metabolism of this compound is predicted to primarily occur in the liver and involve several key enzymatic reactions. The cytochrome P450 (CYP) enzyme system is expected to play a major role.
Predicted Metabolic Reactions:
| Metabolic Reaction | Moiety Involved | Potential Metabolites | Primary CYP Enzymes |
| N-dealkylation | Morpholine ring | 2-(aminomethyl)-6-(morpholin-4-yl)phenol | CYP2D6, CYP3A4 |
| Oxidation | Morpholine ring | (6-(1,4-oxazinan-4-yl)pyridin-2-yl)methanol | CYP2D6, CYP3A4 |
| Aromatic Hydroxylation | Pyridine ring | 6-morpholin-4-yl-2-(aminomethyl)pyridin-3-ol | CYP2C9, CYP2C19 |
| N-acetylation | Primary amine | N-((6-morpholin-4-ylpyridin-2-yl)methyl)acetamide | N-acetyltransferase |
This table is a predictive representation of potential metabolic pathways based on the metabolism of structurally similar compounds. Specific metabolites for this compound have not been empirically identified.
The morpholine ring can undergo oxidation to form various metabolites, including the potential for ring cleavage. nih.gov The pyridine ring is susceptible to hydroxylation at various positions. The primary amine group is a likely site for N-acetylation. The specific CYP isozymes involved, such as CYP2D6, CYP3A4, CYP2C9, and CYP2C19, are major enzymes in drug metabolism and their involvement could lead to potential drug-drug interactions.
Biotransformation to Harmful Products (Toxication/Metabolic Activation)
The process of biotransformation, primarily occurring in the liver, can sometimes convert xenobiotics into more toxic or reactive metabolites, a phenomenon known as toxication or metabolic activation. For a compound like this compound, several potential pathways of metabolic activation can be hypothesized based on its chemical structure, which features a pyridine ring, a morpholine ring, and a primary aminomethyl group.
The primary routes of metabolic activation are often mediated by the cytochrome P450 (CYP450) enzyme system. The pyridine ring, being an electron-deficient aromatic system, is generally less susceptible to oxidative metabolism compared to a phenyl ring. However, oxidation can still occur. Potential toxication pathways could involve:
Oxidation of the Pyridine Ring: CYP450-mediated oxidation could lead to the formation of N-oxides or hydroxypyridine derivatives. While often a detoxification step, the formation of certain reactive intermediates cannot be ruled out.
Oxidation of the Morpholine Ring: The morpholine ring is susceptible to oxidation at the carbon atoms adjacent to the nitrogen and oxygen atoms. This can lead to the formation of lactams or other oxidized metabolites. Ring opening of the morpholine moiety following oxidation is also a possibility, potentially generating reactive aldehydes or other toxic species.
Oxidation of the Aminomethyl Group: The primary amine can undergo oxidative deamination by monoamine oxidases (MAOs) or CYP450 enzymes to form an aldehyde. Aldehydes are known to be reactive and can contribute to cellular toxicity by forming adducts with proteins and DNA.
Table 1: Potential Metabolic Activation Pathways and Reactive Metabolites
| Structural Moiety | Metabolic Reaction | Potential Reactive Metabolite | Potential Toxic Effect |
| Pyridine Ring | N-oxidation | Pyridine N-oxide | Generally low toxicity, but can be further metabolized. |
| Morpholine Ring | C-oxidation, Ring Opening | Aldehydes, reactive lactams | Covalent binding to macromolecules, cellular damage. |
| Aminomethyl Group | Oxidative Deamination | Aldehyde | Protein and DNA adduct formation, oxidative stress. |
Detoxification Pathways
In parallel to metabolic activation, organisms possess a range of detoxification pathways to neutralize and eliminate foreign compounds. For this compound, these pathways would aim to increase its water solubility and facilitate its excretion. The primary detoxification reactions are anticipated to be Phase II conjugation reactions.
Glucuronidation: The primary amine group and any hydroxylated metabolites formed during Phase I metabolism are potential sites for conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process significantly increases the water solubility of the compound, facilitating its renal or biliary excretion.
Sulfation: The primary amine and hydroxylated metabolites can also be conjugated with a sulfonate group, a reaction catalyzed by sulfotransferases (SULTs). Similar to glucuronidation, sulfation enhances water solubility and promotes elimination.
N-Acetylation: The primary aminomethyl group is a substrate for N-acetyltransferases (NATs), which catalyze the transfer of an acetyl group from acetyl-CoA. This is a common pathway for the metabolism of primary amines.
The efficiency of these detoxification pathways is crucial in mitigating any potential toxicity arising from metabolic activation.
Table 2: Potential Detoxification Pathways
| Structural Moiety/Functional Group | Conjugation Reaction | Enzyme Family | Outcome |
| Primary Amine, Hydroxylated Metabolites | Glucuronidation | UGTs | Increased water solubility, enhanced excretion. |
| Primary Amine, Hydroxylated Metabolites | Sulfation | SULTs | Increased water solubility, enhanced excretion. |
| Primary Amine | N-Acetylation | NATs | Neutralization of the amine group, enhanced excretion. |
Role in Drug Safety Assessment and Risk Profiling
The evaluation of the metabolic fate and potential for toxication of a new chemical entity like this compound is a cornerstone of modern drug safety assessment and risk profiling. Understanding how a compound is metabolized is essential for predicting its potential for drug-drug interactions, idiosyncratic toxicity, and inter-individual variability in response.
In preclinical development, a battery of in vitro and in vivo studies would be conducted to elucidate the metabolic profile of this compound.
In Vitro Metabolism Studies: These studies typically involve incubating the compound with liver microsomes, hepatocytes, or recombinant CYP450 enzymes to identify the major metabolites and the enzymes responsible for their formation. This helps in predicting the potential for metabolic drug-drug interactions. For instance, if the compound is found to be a potent inhibitor of a major CYP450 enzyme, it could affect the metabolism of co-administered drugs.
Metabolite Identification and Characterization: Sophisticated analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are used to identify the chemical structures of the metabolites.
Reactive Metabolite Screening: Specific assays are employed to detect the formation of reactive metabolites that could covalently bind to proteins. This is a critical step in assessing the potential for idiosyncratic drug-induced toxicity.
The data generated from these studies are integrated to build a comprehensive risk profile for the compound. This profile informs the design of clinical trials and helps in establishing a safe dose range for human studies. The presence of a morpholine ring in a molecule has been noted to sometimes improve its pharmacokinetic properties, including bioavailability and clearance, by being oxidized to non-toxic derivatives.
Table 3: Key Aspects of Drug Safety Assessment for this compound
| Assessment Area | Key Questions |
| Metabolic Stability | How rapidly is the compound metabolized? What is its predicted half-life? |
| Metabolic Pathways | What are the major Phase I and Phase II metabolic pathways? |
| Enzyme Phenotyping | Which CYP450 isozymes are primarily responsible for its metabolism? |
| Reactive Metabolites | Is there evidence of formation of reactive metabolites? |
| Drug-Drug Interaction Potential | Does the compound inhibit or induce major drug-metabolizing enzymes? |
| Pharmacokinetics | How is the compound absorbed, distributed, metabolized, and excreted in vivo? |
Emerging Applications and Future Research Directions of 6 Morpholin 4 Ylpyridin 2 Yl Methanamine
Applications Beyond Medicinal Chemistry
While the primary focus of research on (6-morpholin-4-ylpyridin-2-yl)methanamine has been its therapeutic potential, its distinct chemical properties are paving the way for its use in other scientific domains.
Role in Catalysis
The presence of both a basic nitrogen in the morpholine (B109124) ring and a primary amine makes this compound and its derivatives potential candidates for organocatalysis. Although direct catalytic applications of this specific compound are not yet widely reported, related morpholine-based structures have shown promise. For instance, morpholine derivatives have been employed in the catalytic hydrogenation of substituted pyridines to produce piperidine (B6355638) derivatives, a reaction of significant industrial interest. researchgate.net The nitrogen-containing heterocyclic structure is key to this catalytic activity.
Furthermore, the synthesis of substituted pyridines often involves catalytic processes where morpholine-containing precursors can play a role. researchgate.net The development of novel catalytic systems, such as copper-catalyzed cyclization reactions, highlights the ongoing innovation in pyridine (B92270) synthesis where functionalized building blocks are crucial. researchgate.net Future research could explore the use of this compound as a ligand for metal catalysts or as an organocatalyst in its own right for various organic transformations.
Potential in Materials Science (e.g., Polymer Functionalization)
The reactive primary amine of this compound offers a handle for its covalent attachment to polymer backbones, enabling the modification of material surfaces. The functionalization of polymer surfaces is a critical area of materials science, with applications in sensors, medical devices, and membranes. researchgate.net Various methods for polymer surface modification exist, including chemical treatments that can introduce new functional groups to alter surface properties like adhesion and biocompatibility. google.com
For example, amine-terminated surfaces can be created on polymers like poly(methyl methacrylate) (PMMA) through reactions with diaminoalkanes, which introduces amine functionalities. nih.gov These modified surfaces can then be used for further derivatization, such as the immobilization of enzymes. nih.gov The this compound molecule could be employed in a similar fashion to introduce both the basic morpholine and the chelating pyridine moieties onto a polymer surface, thereby imparting unique chemical and physical properties. This could be particularly useful in creating materials with specific catalytic or metal-ion binding capabilities.
Patent Landscape Analysis and Intellectual Property Trends
The intellectual property landscape surrounding this compound and its analogs is closely tied to their applications in medicinal chemistry, particularly as kinase inhibitors. A review of patent literature reveals a strong focus on compounds containing the morpholinyl-pyridine scaffold for the treatment of diseases like cancer and inflammatory conditions.
Patents for protein kinase inhibitors often feature morpholine-based quinazoline (B50416) derivatives and pyrrolo[2,3-b]pyridine derivatives. mdpi.comgoogle.com These patents highlight the importance of the morpholine and pyridine rings in achieving potent and selective inhibition of protein kinases. The development of such inhibitors is a highly active area of research, with a continuous stream of new patents protecting novel scaffolds and their medical uses. It is anticipated that a significant number of existing protein kinase inhibitor patents will expire by 2030, potentially opening the door for generic competition and further innovation in this space. mdpi.com
The table below summarizes key patent trends for related kinase inhibitors, which can infer the intellectual property direction for new compounds like this compound.
| Patent Trend | Description | Key Compound Classes |
| Broad Scaffolds | Initial patents often claim broad classes of compounds, with later patents focusing on specific, highly active molecules. | Quinazoline derivatives, Pyrrolo[2,3-b]pyridines |
| Polymorph Patents | As a drug develops, patents are often filed to protect specific crystalline forms (polymorphs) which can have improved properties. | Gefitinib |
| New Indications | Companies may file new patents to cover the use of their existing drugs for new therapeutic indications. | Protein Kinase Inhibitors for non-cancerous diseases |
Future Therapeutic Indications and Undiscovered Bioactivities
The structural motifs within this compound suggest a range of potential therapeutic applications beyond its current areas of investigation. The combination of the morpholine and pyridine rings is a common feature in many biologically active compounds, including those targeting a variety of receptors and enzymes.
In silico target prediction methods are becoming increasingly powerful tools for identifying new biological targets for small molecules. nih.govnih.govmdpi.com By comparing the structure of this compound to databases of known bioactive compounds, it is possible to generate hypotheses about its potential targets. For instance, the morpholine moiety is present in known inhibitors of PI3K and other kinases, suggesting that this compound could be explored for its anticancer activity. nih.gov The pyridine ring is a well-known pharmacophore found in a wide array of drugs. nih.gov
Future research could focus on screening this compound and its analogs against a broad panel of biological targets to uncover novel bioactivities. This could lead to the discovery of new therapeutic indications in areas such as neurodegenerative diseases, metabolic disorders, or infectious diseases.
Development of Advanced Synthetic Protocols
The efficient and versatile synthesis of this compound and its derivatives is crucial for enabling its exploration in various applications. While classical synthetic methods are available, the development of advanced synthetic protocols can offer significant advantages in terms of yield, purity, and the ability to generate diverse libraries of related compounds.
Recent advances in synthetic methodology that could be applied to this compound include:
Flow Chemistry: Continuous flow synthesis offers benefits such as improved heat and mass transfer, enhanced safety for hazardous reactions, and the potential for automation and high-throughput synthesis. researchgate.netmdpi.com The synthesis of heterocyclic compounds like pyridines and pyrazoles has been successfully demonstrated using flow chemistry. mdpi.com
Multicomponent Reactions: These reactions allow for the construction of complex molecules from three or more starting materials in a single step, leading to increased efficiency and molecular diversity. nih.gov A three-component synthesis of polysubstituted pyridines has been developed, which could be adapted for the synthesis of this compound analogs. nih.gov
Biocatalysis: The use of enzymes as catalysts can provide high chemo-, regio-, and enantioselectivity in chemical transformations. nih.gov Biocatalytic methods could be employed to produce chiral versions of this compound, which may exhibit improved therapeutic properties. nih.gov
The table below outlines some advanced synthetic methods and their potential advantages for the synthesis of this compound derivatives.
| Synthetic Protocol | Potential Advantages | Relevant Examples |
| Flow Chemistry | Improved safety, scalability, and automation. | Synthesis of pyrazoles and other heterocycles. mdpi.com |
| Multicomponent Reactions | Increased efficiency and diversity of products. | Two-pot, three-component synthesis of substituted pyridines. nih.gov |
| Biocatalysis | High enantioselectivity for chiral synthesis. | Synthesis of chiral intermediates for various drug classes. nih.gov |
Exploration of Multi-Target Therapeutic Approaches
The complexity of many diseases, such as cancer and neurodegenerative disorders, has led to a growing interest in multi-target therapeutic approaches. The idea is to design single molecules that can modulate multiple biological targets simultaneously, potentially leading to improved efficacy and a lower likelihood of drug resistance.
The this compound scaffold is well-suited for the design of multi-target drugs. The different components of the molecule can be independently modified to interact with different biological targets. For example, the morpholine ring is a key feature in many PI3K inhibitors, while the pyridine core can be functionalized to target other kinases or receptors. nih.gov
Recent research has focused on the design of dual inhibitors that target multiple signaling pathways. For instance, compounds have been designed to inhibit both PI3K and BRAF, two key proteins in cancer signaling. nih.gov The this compound scaffold could serve as a starting point for the development of such multi-target agents. By systematically modifying the substituents on the pyridine ring and exploring different linkers to other pharmacophores, it may be possible to create novel compounds with tailored polypharmacology.
Integration of Omics Data in Biological Profiling
Currently, there is no published research detailing the use of omics data—such as genomics, transcriptomics, proteomics, or metabolomics—in the biological profiling of this compound. The application of these high-throughput technologies is crucial for understanding the mechanism of action, identifying biomarkers, and elucidating the metabolic pathways affected by a compound.
The integration of such multi-omics datasets would typically involve computational and bioinformatic approaches to create a comprehensive picture of the compound's cellular and physiological effects. This could include:
Transcriptomics: Analyzing changes in gene expression in response to the compound to identify affected signaling pathways.
Proteomics: Quantifying alterations in protein levels to understand the functional consequences of gene expression changes.
Metabolomics: Profiling changes in small-molecule metabolites to assess the impact on cellular metabolism.
Without specific studies on this compound, any discussion of detailed research findings or data tables would be speculative. Future research in this area would be necessary to generate the data required for such an analysis.
Q & A
What are the established synthetic routes for (6-morpholin-4-ylpyridin-2-yl)methanamine, and how do reaction conditions influence yield?
Basic Research Question
The compound is typically synthesized via multi-step condensation and cyclization reactions. For example, analogous morpholine-pyrimidine derivatives are synthesized by refluxing intermediates like (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones with guanidine nitrate in ethanol, followed by LiOH-mediated cyclization . Key variables affecting yield include:
- Reagent stoichiometry : Excess guanidine nitrate (1:1 molar ratio with intermediates) ensures complete cyclization.
- Reaction time : Extended reflux periods (4–5 hours) improve ring closure efficiency.
- Purification : Column chromatography with silica gel and ethyl acetate/petroleum ether (2:8) is critical for isolating pure products .
How can researchers confirm the structural integrity of this compound?
Basic Research Question
Structural validation requires a combination of spectroscopic and crystallographic methods:
- NMR : H and C NMR identify proton environments and carbon frameworks, particularly distinguishing morpholine ring protons (δ 3.6–3.8 ppm) and pyridine protons (δ 7.0–8.5 ppm) .
- X-ray crystallography : Software like SHELX-76 or SHELXL refines crystal structures, resolving bond angles and puckering coordinates for the morpholine ring (e.g., Cremer-Pople parameters) .
- Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
What advanced strategies can optimize the synthesis of derivatives for enhanced bioactivity?
Advanced Research Question
Derivative optimization involves:
- Multicomponent reactions : The Petasis reaction enables modular incorporation of aryl groups or functionalized amines, improving anti-inflammatory or antimicrobial activity .
- Mannich reactions : Introducing morpholine-containing side chains via formaldehyde and morpholine enhances solubility and target binding .
- High-throughput screening : Parallel synthesis of analogs (e.g., 4-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(morpholinomethyl)pyrimidin-2-amines) identifies structure-activity relationships .
How can computational methods predict the compound’s reactivity and binding affinity?
Advanced Research Question
Computational workflows include:
- Density Functional Theory (DFT) : B3LYP/6-311++G** basis sets calculate molecular orbitals, electrostatic potentials, and stability of tautomers .
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., microbial enzymes or inflammatory pathway receptors) .
- Conformational analysis : Cremer-Pople puckering coordinates quantify morpholine ring distortions, correlating with steric effects in binding pockets .
What contradictions exist in reported biological data, and how can they be resolved?
Advanced Research Question
Discrepancies in bioactivity data often arise from:
- Assay variability : Inconsistent MIC (minimum inhibitory concentration) values for antimicrobial activity may stem from differences in bacterial strains or culture conditions. Standardized CLSI protocols are recommended .
- Solubility limitations : Poor aqueous solubility (cf. methylamine derivatives in ) can mask in vitro efficacy. Pre-formulation studies with co-solvents (e.g., DMSO/PBS mixtures) are critical .
- Metabolic instability : Rapid hepatic clearance in vivo may contradict in vitro results. Microsomal stability assays (e.g., rat liver microsomes) validate pharmacokinetic profiles .
How do crystallographic software tools enhance structural analysis?
Basic Research Question
Programs like SHELX and WinGX streamline crystallographic workflows:
- SHELXD : Solves phase problems via dual-space methods, particularly for twinned or high-symmetry crystals .
- ORTEP-3 : Visualizes thermal ellipsoids and hydrogen-bonding networks, clarifying molecular packing .
- WinGX : Integrates refinement, validation, and publication-ready graphics, ensuring IUCr compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
